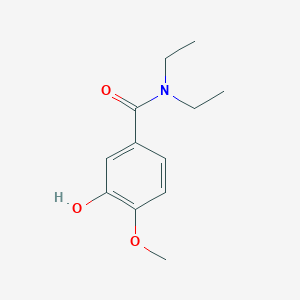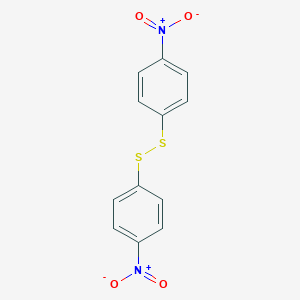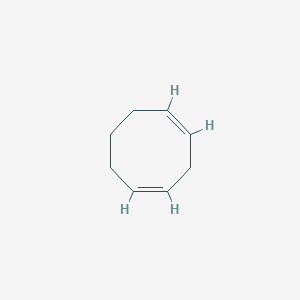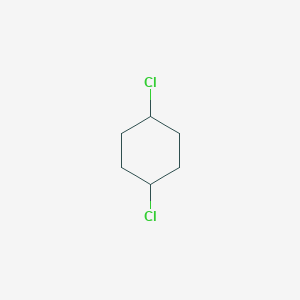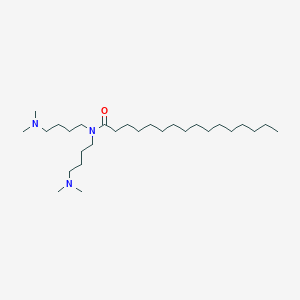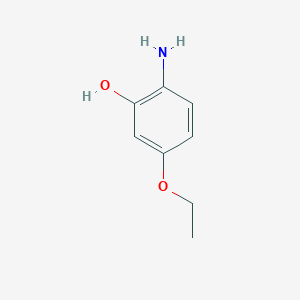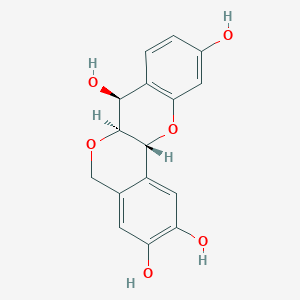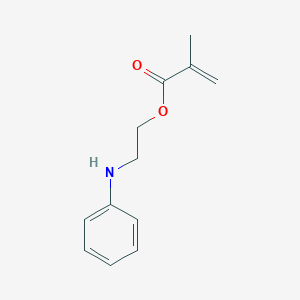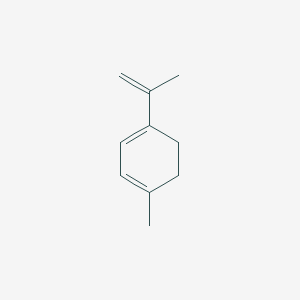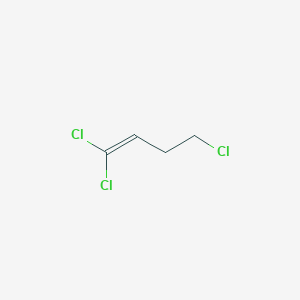
1,1,4-Trichlorobut-1-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,4-Trichlorobut-1-ene is a synthetic organic compound that is commonly used in scientific research. It is a colorless liquid that is soluble in water and has a pungent odor. This compound is widely used in various fields of research, including biochemistry, pharmacology, and toxicology.
作用机制
The mechanism of action of 1,1,4-Trichlorobut-1-ene is not fully understood. However, studies have shown that it can interact with enzymes and proteins in the body, leading to various biochemical and physiological effects.
生化和生理效应
1,1,4-Trichlorobut-1-ene has been shown to have various biochemical and physiological effects. It can cause liver damage, kidney damage, and lung damage. It can also affect the immune system, leading to immunosuppression. Additionally, it has been shown to have carcinogenic properties.
实验室实验的优点和局限性
One advantage of using 1,1,4-Trichlorobut-1-ene in lab experiments is that it is readily available and easy to synthesize. Additionally, it is a versatile compound that can be used in various types of experiments. However, one limitation is that it is a hazardous compound that requires special handling and storage procedures. It is also important to note that the use of this compound in lab experiments requires strict adherence to safety protocols.
未来方向
There are several future directions for research related to 1,1,4-Trichlorobut-1-ene. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Additionally, there is a need for further research on the mechanism of action of this compound and its effects on the body. This could lead to the development of new treatments for diseases related to liver, kidney, and lung damage. Finally, there is a need for further research on the carcinogenic properties of this compound and its potential impact on human health.
Conclusion
In conclusion, 1,1,4-Trichlorobut-1-ene is a versatile compound that is widely used in scientific research. It is synthesized using a simple reaction and has various applications in biochemistry, pharmacology, and toxicology. However, it is a hazardous compound that requires special handling and storage procedures. Further research is needed to fully understand its mechanism of action and potential impact on human health.
合成方法
1,1,4-Trichlorobut-1-ene can be synthesized by the reaction of 1,4-butadiene with chlorine gas in the presence of a catalyst. This reaction results in the replacement of two hydrogen atoms in the butadiene molecule with chlorine atoms, forming 1,1,4-Trichlorobut-1-ene. This synthesis method is widely used in research laboratories and industrial settings.
科学研究应用
1,1,4-Trichlorobut-1-ene is used in scientific research for various purposes. It is used as a starting material for the synthesis of other compounds, including pharmaceuticals and agrochemicals. It is also used as a reagent in organic chemistry reactions. Additionally, it is used in studies related to the metabolism and toxicity of xenobiotics.
属性
CAS 编号 |
17219-57-7 |
|---|---|
产品名称 |
1,1,4-Trichlorobut-1-ene |
分子式 |
C4H5Cl3 |
分子量 |
159.44 g/mol |
IUPAC 名称 |
1,1,4-trichlorobut-1-ene |
InChI |
InChI=1S/C4H5Cl3/c5-3-1-2-4(6)7/h2H,1,3H2 |
InChI 键 |
CVLVVCWCZJRIHC-UHFFFAOYSA-N |
SMILES |
C(CCl)C=C(Cl)Cl |
规范 SMILES |
C(CCl)C=C(Cl)Cl |
同义词 |
1,1,4-Trichloro-1-butene |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



